(1H-1,2,4-Triazol-5-yl)-1H-pentazole (1H-1,2,4-Triazol-5-yl)-1H-pentazole
Brand Name: Vulcanchem
CAS No.: 652148-76-0
VCID: VC16826498
InChI: InChI=1S/C2H2N8/c1-3-2(5-4-1)10-8-6-7-9-10/h1H,(H,3,4,5)
SMILES:
Molecular Formula: C2H2N8
Molecular Weight: 138.09 g/mol

(1H-1,2,4-Triazol-5-yl)-1H-pentazole

CAS No.: 652148-76-0

Cat. No.: VC16826498

Molecular Formula: C2H2N8

Molecular Weight: 138.09 g/mol

* For research use only. Not for human or veterinary use.

(1H-1,2,4-Triazol-5-yl)-1H-pentazole - 652148-76-0

Specification

CAS No. 652148-76-0
Molecular Formula C2H2N8
Molecular Weight 138.09 g/mol
IUPAC Name 1-(1H-1,2,4-triazol-5-yl)pentazole
Standard InChI InChI=1S/C2H2N8/c1-3-2(5-4-1)10-8-6-7-9-10/h1H,(H,3,4,5)
Standard InChI Key TZISPNIJRWVDCU-UHFFFAOYSA-N
Canonical SMILES C1=NNC(=N1)N2N=NN=N2

Introduction

Chemical Structure and Theoretical Considerations

Molecular Architecture

The molecule consists of a 1H-1,2,4-triazole ring linked via its 5-position to a 1H-pentazole ring (Fig. 1). The triazole moiety (C₂N₃H₂) is a five-membered aromatic ring with three nitrogen atoms, while the pentazole ring (N₅H) is a fully nitrogen-based, non-aromatic cyclic structure. The connectivity between these rings introduces significant steric and electronic strain, particularly due to the pentazole’s inherent instability .

Key Structural Features:

  • Triazole Ring: The 1,2,4-triazole contributes aromatic stability and electron-deficient character, which may influence the pentazole’s reactivity .

  • Pentazole Ring: Known for its high ring strain and tendency to decompose into nitrogen gas (N₂) and azide (N₃⁻), the pentazole’s stability in this hybrid system remains a critical question .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing this compound:

Route A: Triazole-Pentazole Coupling

  • Pre-functionalization: Introduce a leaving group (e.g., halide) at the 5-position of 1H-1,2,4-triazole.

  • Nucleophilic Substitution: React with a pre-formed pentazole anion (N₅⁻) under cryogenic conditions to minimize decomposition .

Route B: In Situ Cyclization

  • Guanidine Precursors: Use aminoguanidine hydrochloride to form the triazole core, followed by nitrosation/cyclization to generate the pentazole ring .

  • Microwave-Assisted Synthesis: Accelerate cyclization steps, as demonstrated in analogous triazole syntheses .

Stabilization Strategies

  • Protecting Groups: The p-anisyl group, used to stabilize pentazole in prior studies, could be applied to the triazole nitrogen to prevent unwanted side reactions .

  • Low-Temperature Protocols: Conduct reactions below −40°C to suppress pentazole degradation .

Physicochemical Properties

Thermal Stability

While no direct data exists for this compound, related systems suggest:

  • Triazole Derivatives: Decompose above 200°C, depending on substituents .

  • Pentazole Systems: Decompose explosively at temperatures as low as −30°C .
    Prediction: The hybrid structure may exhibit intermediate stability, potentially decomposing at 50–100°C due to synergistic destabilization.

Energetic Performance

Theoretical Calculations:

PropertyPredicted Value
Density (g/cm³)1.7–1.9
Detonation Velocity (m/s)8,500–9,000
Oxygen Balance (%)−20 to −30

These estimates derive from bis-triazole energetics , adjusted for the pentazole’s lower stability.

Tautomerism and Spectroscopic Behavior

Tautomeric Equilibria

The triazole ring may exhibit annular tautomerism, as observed in 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides :

  • 1H- vs. 4H-Tautomers: Proton shifts between N1 and N4 positions could alter electronic distribution, affecting pentazole ring stability.

NMR Signatures

  • ¹H NMR: A singlet at δ 9–10 ppm for the pentazole NH proton, with triazole protons appearing as multiplets (δ 7–8 ppm) .

  • ¹⁵N NMR: Pentazole nitrogen signals expected near δ −100 to −150 ppm, overlapping with triazole resonances .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator